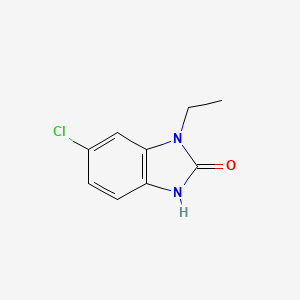
5-chloro-3-ethyl-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-ethyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the 5th position and an ethyl group at the 3rd position.
準備方法
The synthesis of benzimidazole derivatives, including 5-chloro-3-ethyl-1H-benzimidazol-2-one, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.
Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazole derivatives can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Reaction with Cyanogen Bromide in Acetonitrile Solution: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution to form benzimidazole derivatives.
化学反応の分析
5-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, particularly at the imidazole ring, using reagents like bromine or chlorine.
科学的研究の応用
5-chloro-3-ethyl-1H-benzimidazol-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-chloro-3-ethyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and proteins, leading to its diverse pharmacological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects .
類似化合物との比較
5-chloro-3-ethyl-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a piperidinyl group at the 1st position and is known for its potential therapeutic applications.
2-(substituted-phenyl) benzimidazole derivatives: These compounds have various substituents on the phenyl ring and are studied for their anticancer activities.
3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones: These derivatives are known for their antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
2033-31-0 |
|---|---|
分子式 |
C9H9ClN2O |
分子量 |
196.63 g/mol |
IUPAC名 |
5-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChIキー |
PQQNNUKINGANNM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


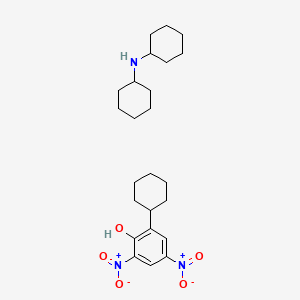

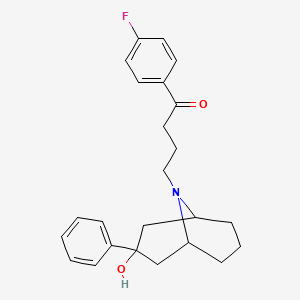
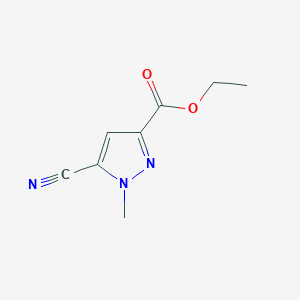
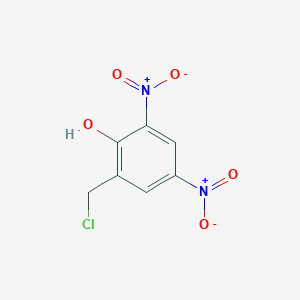
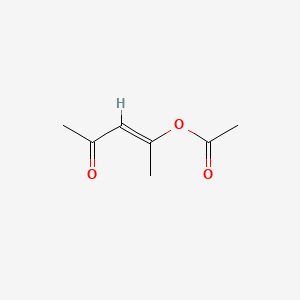



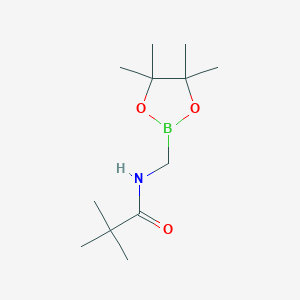
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)

